5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine
Overview
Description
5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a nitrophenyl group at the 4-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The thiazole ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles.
Reduction: Formation of 5-Bromo-4-(3-aminophenyl)-thiazol-2-ylamine.
Oxidation: Formation of oxidized thiazole derivatives.
Scientific Research Applications
5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-cancer and anti-microbial properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Studied for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)-thiazol-2-ylamine: Lacks the bromine substitution.
5-Bromo-4-phenyl-thiazol-2-ylamine: Lacks the nitro group.
5-Bromo-4-(3-nitro-phenyl)-oxazole-2-ylamine: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is unique due to the combination of the bromine, nitrophenyl, and thiazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2S/c10-8-7(12-9(11)16-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYUDGSSEZYDCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276762 | |
Record name | 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343966-27-8 | |
Record name | 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343966-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(3-nitrophenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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